![molecular formula C15H15NO5 B2368280 5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 97545-50-1](/img/structure/B2368280.png)
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the CAS number 97545-50-1 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C15H15NO5 . The molecular weight is 289.2833 . More detailed structural analysis or information about its 3D structure is not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in various chemical synthesis processes. For instance, it is used in the facile synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are precursors for the preparation of 2-cyano-4-quinolinones (Jeon & Kim, 2000). Another study discusses its reaction with m-chloroperbenzoic acid, leading to the formation of methyleneketene and other compounds (Brown, Eastwood, & McMullen, 1976).
Crystallography and Molecular Structure
The compound also plays a significant role in crystallography and molecular structure studies. Research on its derivatives, such as 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, has provided insights into molecular arrangements and hydrogen bonding patterns (Low et al., 2002).
Pharmaceutical Research
In the field of pharmaceutical research, derivatives of this compound are explored for their potential as drug precursors. For example, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, useful as drug precursors, are synthesized from a similar compound, 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (Dotsenko et al., 2019).
Supramolecular Chemistry
The compound is significant in supramolecular chemistry, where its derivatives are studied for their structural properties and interactions. This includes research on boron difluoride complexes of carbamoyl Meldrum's acids, where derivatives of 5-[(4-acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione react with BF3·Et2O under mild conditions, leading to stable complexes (Pawelska, Ponikiewski, & Makowiec, 2012).
Electrochemical Studies
Electrochemical studies have been conducted on derivatives of this compound to understand their redox behavior and the influence of various substituents on their electrochemical properties (Ungureanu et al., 2011).
properties
IUPAC Name |
5-[(4-acetylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9(17)10-4-6-11(7-5-10)16-8-12-13(18)20-15(2,3)21-14(12)19/h4-8,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPUKZAFHBXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
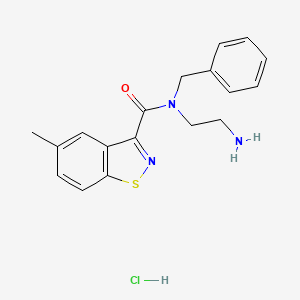
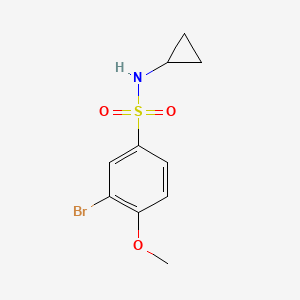


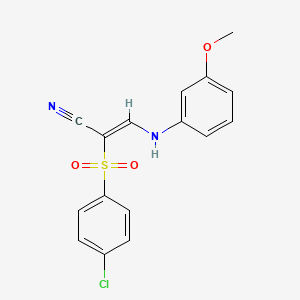
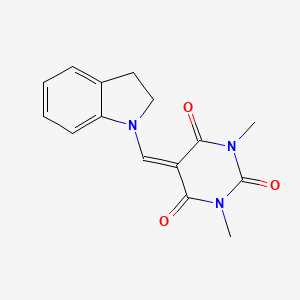
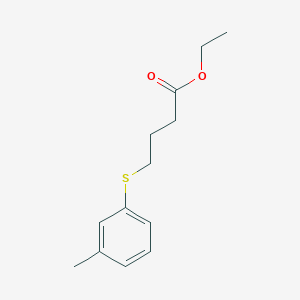




![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)